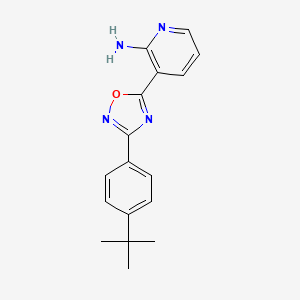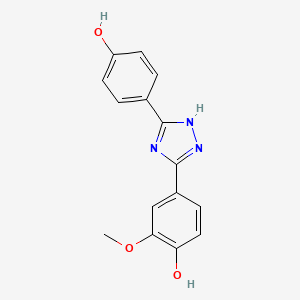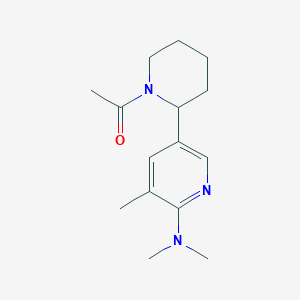
3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group and a chlorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Aminomethylation: The 4-chloropyridine undergoes aminomethylation using formaldehyde and a suitable amine source, such as ammonia or methylamine, under acidic conditions.
Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt of 3-(Aminomethyl)-4-chloropyridin-2-amine.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride can be optimized by using continuous flow reactors and automated processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve heating in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction: Imines or primary amines.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A similar compound used as a spin label in biological studies.
3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with aminomethyl functionality, used in various synthetic applications.
Uniqueness
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride is unique due to the presence of both an aminomethyl group and a chlorine atom on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
1447606-43-0 |
|---|---|
Formule moléculaire |
C6H9Cl2N3 |
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-chloropyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-5-1-2-10-6(9)4(5)3-8;/h1-2H,3,8H2,(H2,9,10);1H |
Clé InChI |
XFQYFGIQLPSTKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)



